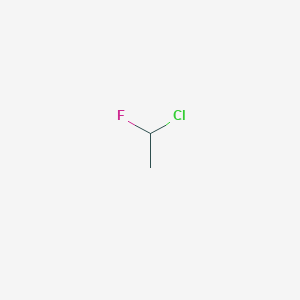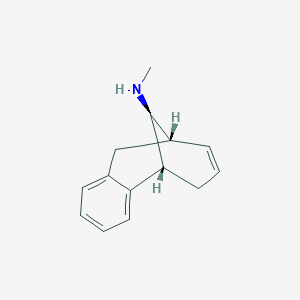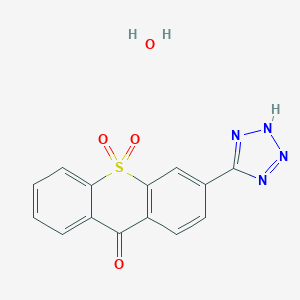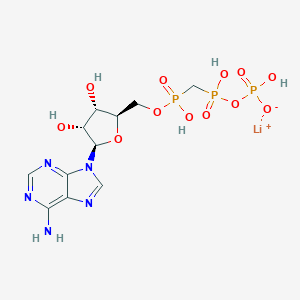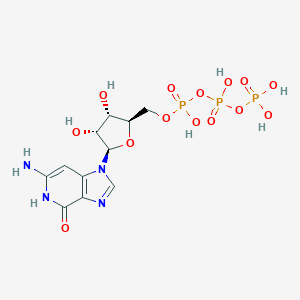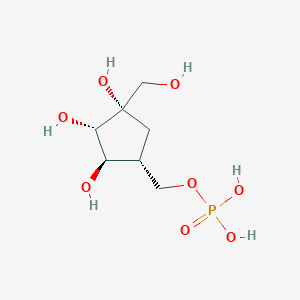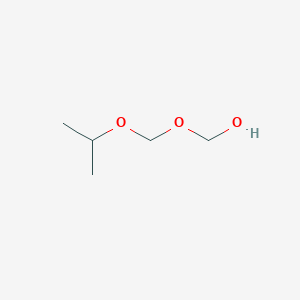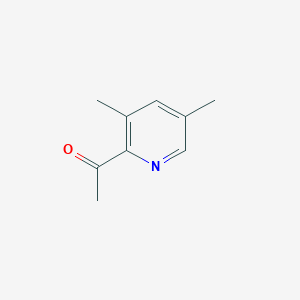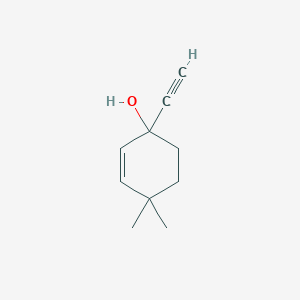
4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol (DMCH) is a synthetic compound with potential applications in the field of pharmaceuticals and biotechnology. It is a cyclic alcohol with a molecular formula of C11H16O and a molecular weight of 164.24 g/mol. DMCH is a versatile chemical compound that has been the subject of extensive research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and cancer. 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of inflammatory mediators. 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule that is involved in the regulation of cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol can induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In animal studies, 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has been shown to reduce inflammation and tumor growth, suggesting that it may have therapeutic potential in the treatment of cancer and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol is its versatility. It can be easily synthesized in the laboratory using a variety of methods, and its purity can be easily controlled. 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol is also relatively stable, making it suitable for long-term storage and use in experiments. However, one of the limitations of 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol is its low solubility in water, which can make it difficult to work with in some experiments. In addition, 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol can be toxic at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol. One area of interest is the development of new drugs based on 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol. Research has shown that 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Another area of interest is the investigation of the mechanism of action of 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol. While some progress has been made in understanding how 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol works, there is still much to be learned about its molecular targets and signaling pathways. Finally, there is potential for the development of new methods for the synthesis of 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol, which could improve its yield and purity.
Métodos De Síntesis
4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4,4-dimethyl-2-cyclohexene-1-one with propargyl alcohol in the presence of a catalyst such as copper (I) iodide. The reaction proceeds through a series of steps involving the formation of an intermediate compound that is subsequently converted into 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol. The yield of this method is typically high, and the purity of the product can be easily controlled.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has been extensively studied for its potential applications in the field of medicinal chemistry. Research has shown that 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol has also been shown to have antimicrobial activity against a wide range of pathogens, including bacteria and fungi.
Propiedades
Número CAS |
110366-21-7 |
|---|---|
Nombre del producto |
4,4-Dimethyl-1-ethynyl-2-cyclohexene-1-ol |
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
1-ethynyl-4,4-dimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H14O/c1-4-10(11)7-5-9(2,3)6-8-10/h1,5,7,11H,6,8H2,2-3H3 |
Clave InChI |
ITEHCEAAXLZQSK-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C=C1)(C#C)O)C |
SMILES canónico |
CC1(CCC(C=C1)(C#C)O)C |
Sinónimos |
2-Cyclohexen-1-ol, 1-ethynyl-4,4-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene](/img/structure/B11131.png)
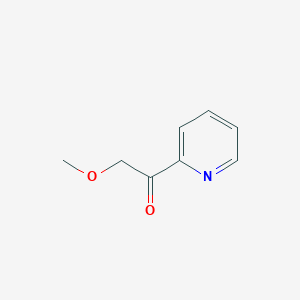
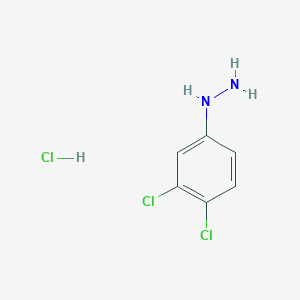
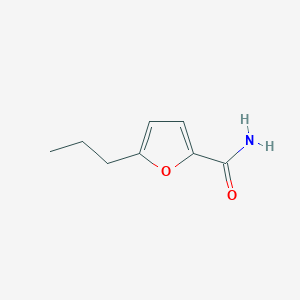
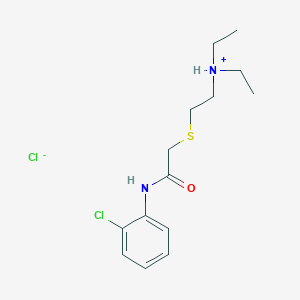
![[[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11140.png)
